

# ODM-207: A Technical Overview of a Novel BET Bromodomain Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Odm-207

Cat. No.: B3028270

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ODM-207** is a potent and selective, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Structurally distinct from the classic benzodiazepine-based BET inhibitors, **ODM-207** has demonstrated significant anti-proliferative activity across a range of hematological and solid tumor models in preclinical studies.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for **ODM-207**, intended to support further research and development efforts.

## Chemical Structure and Physicochemical Properties

**ODM-207** is chemically identified as 6-(3,5-dimethyl-4-isoxazolyl)-7-methoxy-3-methyl-1-(2-pyridinylmethyl)-2(1H)-quinolinone.[5][6] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Name	6-(3,5-dimethyl-4-isoxazolyl)-7-methoxy-3-methyl-1-(2-pyridinylmethyl)-2(1H)-quinolinone	[5][6]
Molecular Formula	C <sub>22</sub> H <sub>21</sub> N <sub>3</sub> O <sub>3</sub>	[1][5]
Molecular Weight	375.42 g/mol	[1][5]
CAS Number	1801503-93-4	[1][5]
SMILES	<chem>COC1=C(C=C2C=C(C)C(=O)N(CC3=CC=CC=N3)C2=C1)C4=C(C)ON=C4C</chem>	[1]
Solubility	DMSO: 38 mg/mL (101.21 mM); Ethanol: 4 mg/mL; Water: Insoluble	[1]
Storage Stability	≥ 4 years at -20°C as a solid	[5]

## Mechanism of Action

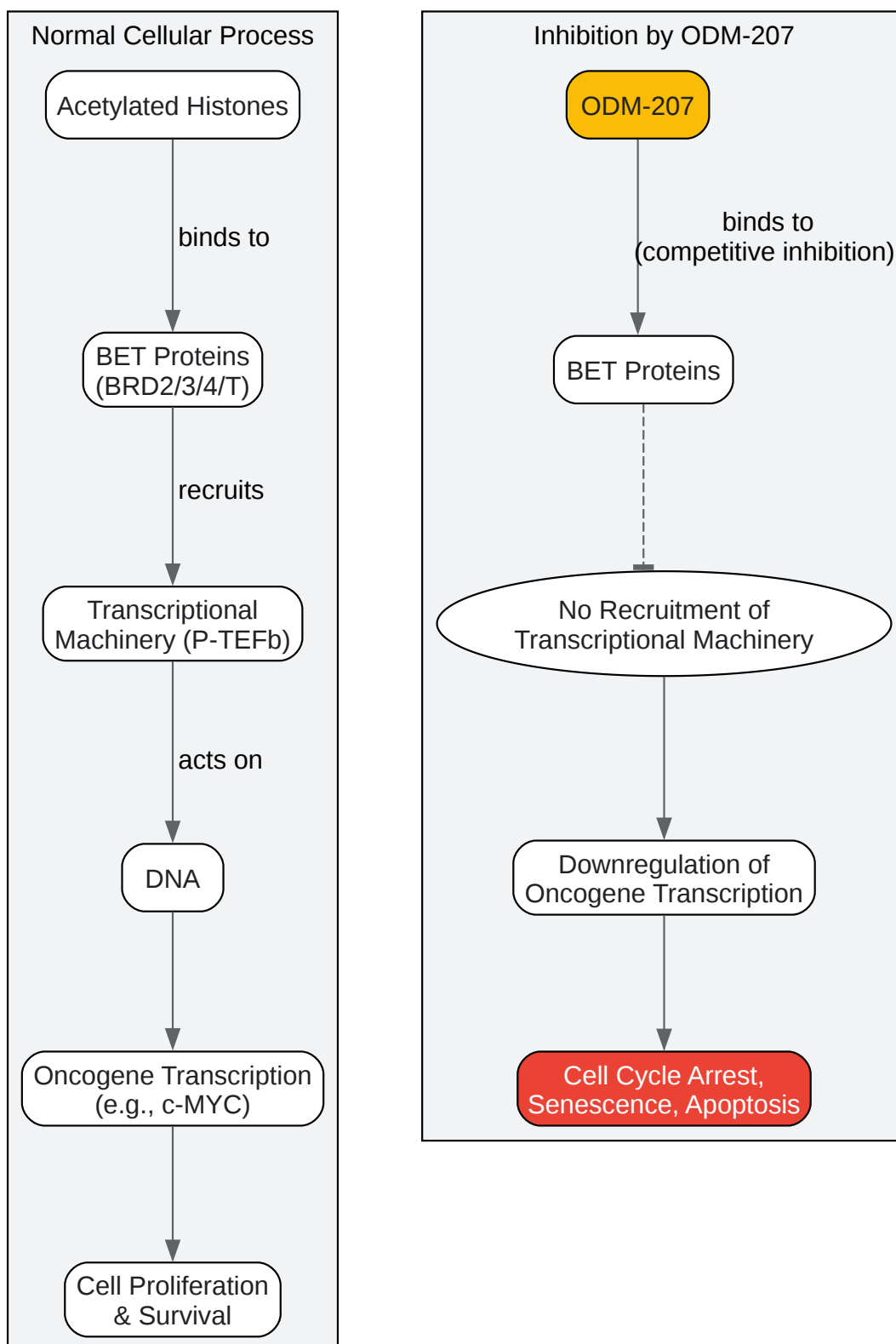
**ODM-207** functions as a pan-inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2][7] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.

The core mechanism involves the following steps:

- **Binding to Acetylated Lysine:** BET proteins recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains.[7]
- **Recruitment of Transcriptional Machinery:** This binding event facilitates the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to chromatin.
- **Gene Transcription:** The assembled complex then promotes the transcription of target genes, many of which are key oncogenes like c-MYC and other drivers of cell proliferation and

survival.[3]

**ODM-207** competitively binds to the acetylated lysine-binding pockets of the BET bromodomains.[2][6] This prevents the tethering of BET proteins to chromatin, thereby disrupting the downstream transcriptional activation of their target oncogenes.[2][6] This leads to cell cycle arrest, cellular senescence, and apoptosis in susceptible cancer cells.[3][4]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **ODM-207** as a BET inhibitor.

## Preclinical and Clinical Data

### In Vitro Activity

**ODM-207** has demonstrated potent anti-proliferative effects across a wide array of cancer cell lines.

Cell Line Type	Effect	IC <sub>50</sub>	Reference
Cutaneous Apocrine Sweat Gland Carcinoma	Potent DNA damage response	2.12 $\mu$ M	<a href="#">[1]</a>
Human Metastatic Apocrine Sweat Gland Cancer	Reduced proliferation	1.99 $\mu$ M	<a href="#">[5]</a>
PALB2-deficient Sweat Gland Cancer (with Olaparib)	Decreased proliferation, induced DNA double-strand breaks	650 nM	<a href="#">[5]</a>
Various Hematological and Solid Tumors	Potent inhibition of cell viability	Not specified	<a href="#">[4]</a>
ER+ Breast Cancer	Inhibition of proliferation, G0/G1 cell cycle arrest	Not specified	<a href="#">[8]</a>
Prostate Cancer (VCaP, 22Rv1)	Attenuated cell growth, c-Myc downregulation	Not specified	<a href="#">[3]</a>

### In Vivo Activity

Oral administration of **ODM-207** has shown significant tumor growth inhibition in various xenograft models, including those for prostate and breast cancer, at well-tolerated doses.[\[3\]](#)[\[4\]](#)[\[8\]](#)

### Clinical Trial Data

A first-in-human, open-label, Phase 1 study (NCT03035591) evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of **ODM-207** in patients with selected solid tumors.<sup>[7][9][10]</sup>

Parameter	Finding	Reference
Study Population	35 patients with selected solid tumors, including 12 with castrate-resistant prostate cancer	<sup>[7][9]</sup>
Dosing	Oral, once daily	<sup>[7][9]</sup>
Maximum Tolerated Dose	2 mg/kg (limited by cumulative toxicity)	<sup>[7][9]</sup>
Dose-Limiting Toxicity	Intolerable fatigue	<sup>[7][9]</sup>
Common Adverse Events	Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting	<sup>[7][9]</sup>
Efficacy	No partial or complete responses were observed	<sup>[7][9]</sup>
Conclusion	ODM-207 showed increasing exposure with dose escalation and was safe up to 2 mg/kg but had a narrow therapeutic window.	<sup>[7][9][10]</sup>

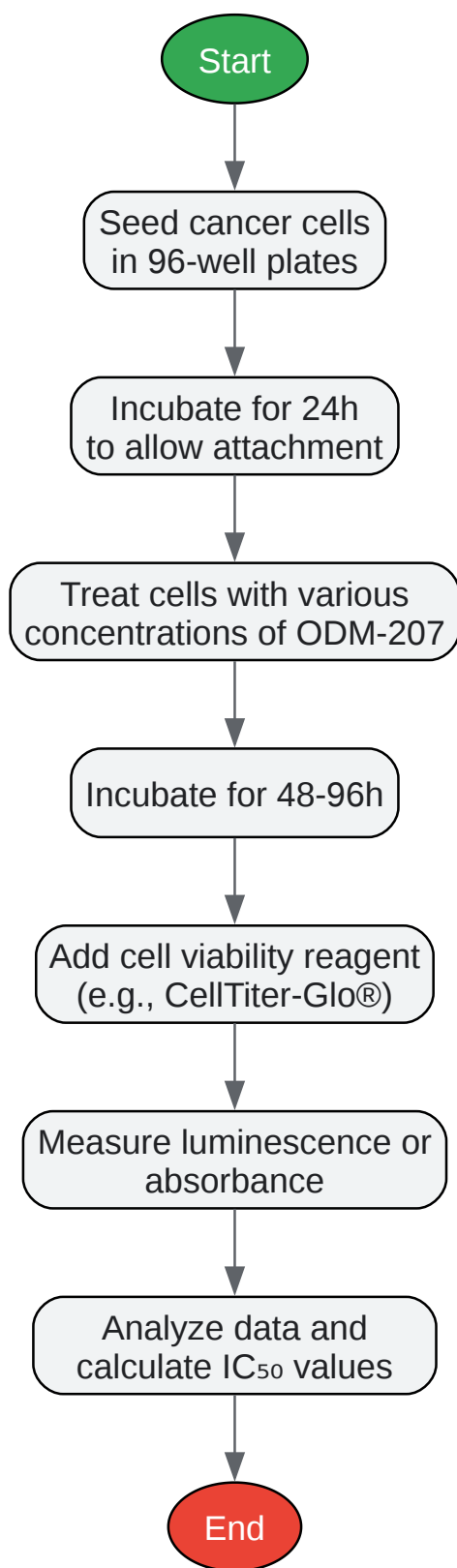
## Pharmacokinetics

Parameter	Finding	Reference
Absorption	Slow absorption with a median $T_{\max}$ between 2 and 6 hours	[7]
Food Effect	Plasma exposure ( $AUC_{0-24}$ ) was 1.5-fold higher under fed conditions compared to fasting.	[7]
Metabolism	The main metabolite is a demethylation product of ODM-207.	[7]

## Experimental Protocols

### In Vitro Cell Proliferation Assay

This protocol provides a general workflow for assessing the anti-proliferative effects of **ODM-207**.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro cell proliferation assay.



#### Methodology:

- Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- The following day, the cells are treated with a serial dilution of **ODM-207**.
- After an incubation period of 48 to 96 hours, a cell viability reagent is added to the wells.[\[1\]](#)  
[\[4\]](#)
- The signal (e.g., luminescence or absorbance) is measured using a plate reader.
- The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated using non-linear regression analysis.

## Western Blot for c-Myc Expression

This protocol outlines the steps to validate the on-target effect of **ODM-207** by measuring the downregulation of c-Myc.

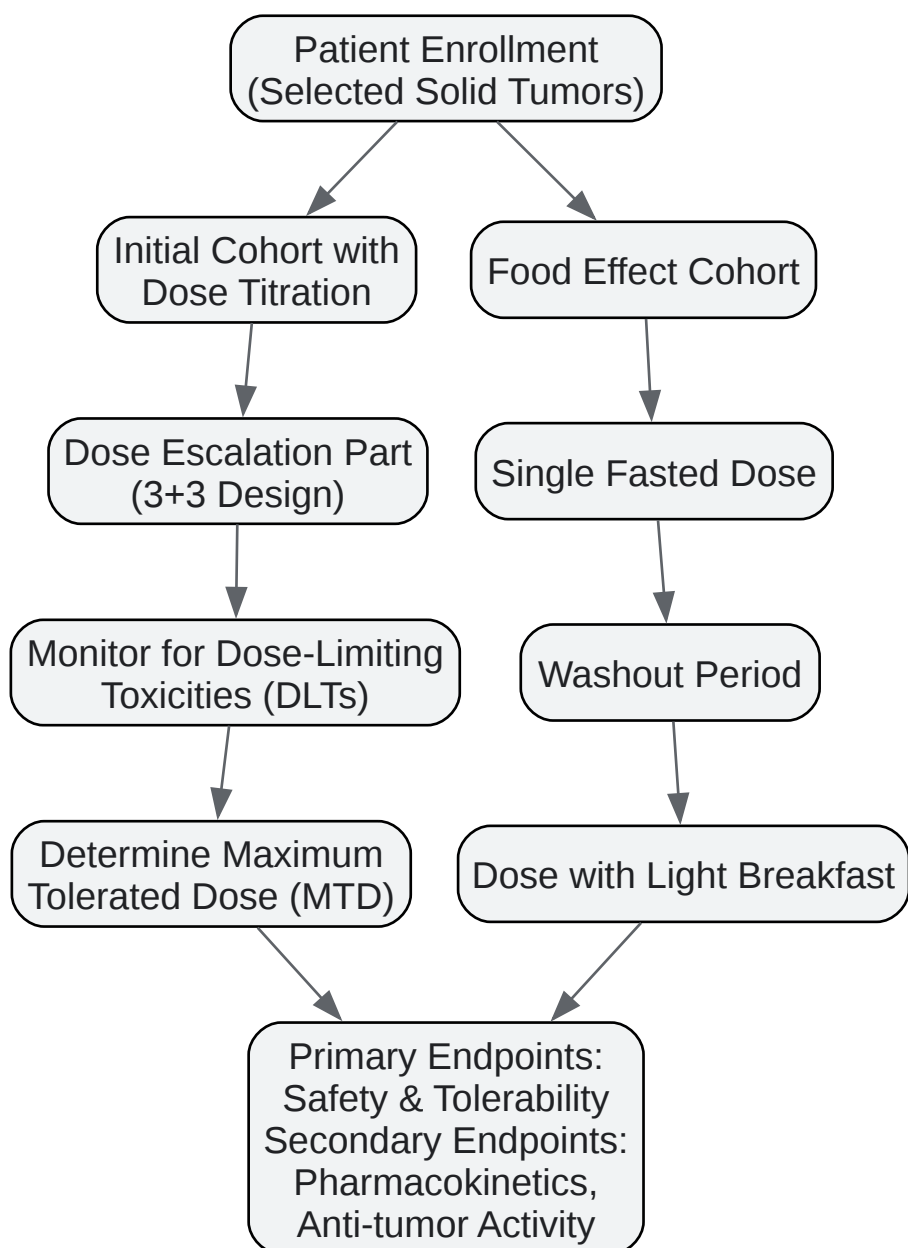
#### Methodology:

- Prostate cancer cells (e.g., VCaP) are treated with **ODM-207** or a vehicle control for a specified time (e.g., 24 hours).
- Cells are harvested and lysed to extract total protein.
- Protein concentration is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g.,  $\beta$ -actin).
- After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Band intensities are quantified to determine the relative change in c-Myc expression.[3]

## Phase 1 Clinical Trial Design

The NCT03035591 study followed a standard design for a first-in-human dose-escalation trial.



[Click to download full resolution via product page](#)

Caption: Logical flow of the NCT03035591 Phase 1 clinical trial.

Methodology: The study consisted of a dose-escalation part and a food-effect evaluation.[7][9]

- Dose Escalation: A 3+3 design was employed where patients received oral **ODM-207** once daily in 28-day cycles. Cohorts of 3-6 patients were enrolled at escalating dose levels until the maximum tolerated dose (MTD) was determined.[7]
- Food Effect: A separate cohort of patients received a single dose of **ODM-207** under fasted conditions, followed by a washout period, and then another dose after a light breakfast to evaluate the effect of food on the drug's pharmacokinetics.[7]

## Conclusion

**ODM-207** is a novel, potent BET bromodomain inhibitor with a well-defined mechanism of action and demonstrated preclinical anti-tumor activity. While the initial Phase 1 clinical trial indicated a narrow therapeutic window and limited single-agent efficacy in the patient populations studied, the compound remains a valuable tool for epigenetic research.[7][9] Further investigation into combination therapies, such as with PARP inhibitors or CDK4/6 inhibitors, may unlock its therapeutic potential.[5][8] The detailed data and protocols presented in this guide serve as a resource for scientists and researchers dedicated to advancing cancer epigenetics and drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Odm-207 | C22H21N3O3 | CID 118224658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [ODM-207: A Technical Overview of a Novel BET Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028270#the-chemical-structure-and-properties-of-odm-207]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)